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Compound of Interest

Compound Name: Lusianthridin

Cat. No.: B1213595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lusianthridin, a dihydrophenanthrene compound isolated from Dendrobium venustum, has

garnered significant interest in the scientific community for its diverse pharmacological

activities. This guide provides a comprehensive comparison of Lusianthridin's structure-

activity relationships (SAR) across various biological targets, supported by experimental data.

I. Antiplatelet and Cyclooxygenase (COX) Inhibitory
Activities
Lusianthridin has demonstrated potent antiplatelet aggregation effects and inhibitory activity

against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory and

cardiovascular disease research.
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Compound Target Agonist IC50 Reference

Lusianthridin
Platelet

Aggregation
Arachidonic Acid 0.02 ± 0.001 mM [1][2]

Collagen 0.14 ± 0.018 mM [1][2]

ADP 0.22 ± 0.046 mM [1][2]

Lusianthridin COX-1 - 10.81 ± 1.12 µM [1][2]

Lusianthridin COX-2 - 0.17 ± 1.62 µM [1][2]

Key Findings:

Lusianthridin is a potent inhibitor of platelet aggregation induced by arachidonic acid,

collagen, and ADP.[1][2]

It exhibits significantly higher selectivity for COX-2 over COX-1, suggesting a potentially

favorable anti-inflammatory profile with a reduced risk of gastrointestinal side effects.[1][2]

Signaling Pathway and Experimental Workflow
The inhibitory effect of Lusianthridin on platelet aggregation is mediated through the

arachidonic acid-thromboxane and adenylate cyclase pathways.
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Caption: Lusianthridin's antiplatelet mechanism.
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Caption: Platelet aggregation assay workflow.

II. AMP-Activated Protein Kinase (AMPK) Activation
Lusianthridin and its analogs have been identified as direct allosteric activators of AMP-

activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
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Data Presentation: Comparative AMPK Activation by
Lusianthridin and Analogs
A study on a series of synthesized (dihydro)phenanthrene compounds revealed that seven out

of thirteen analogs were active in a cell-free assay activating the recombinant human AMPK

α2β1γ1 complex. While the specific EC50 values for all analogs are not publicly available, this

highlights the potential for SAR studies in this class of compounds. Lusianthridin itself has

been shown to allosterically activate AMPK.[3]

Signaling Pathway and Experimental Workflow
Lusianthridin activates AMPK by binding to the allosteric drug and metabolite (ADaM) site.
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Caption: Lusianthridin-mediated AMPK activation.
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Caption: In vitro AMPK activation assay workflow.

III. Farnesoid X Receptor (FXR) Activation and
Anticancer Activity
Lusianthridin has been shown to ameliorate metabolic dysfunction-associated fatty liver

disease (MAFLD) by activating the Farnesoid X Receptor (FXR).[4] Additionally, various
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phenanthrene derivatives have been investigated for their anticancer properties. However,

comprehensive quantitative SAR studies comparing Lusianthridin and a series of its analogs

for these activities are not yet extensively available in the public domain.

Signaling Pathway

Lusianthridin FXR
 binds to

FXR-RXR
Heterodimer

RXR

FXR Response Element
(DNA)

 binds to Target Gene
Transcription

 regulates Metabolic Regulation
(Bile Acid Homeostasis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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